[S-(E)]-2-Ethylidene-1,5-dimethyl-3,3-diphenyl-pyrrolidine (S-EDDP)

Catalog No.
S571923
CAS No.
30223-73-5
M.F
C20H23N
M. Wt
277.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[S-(E)]-2-Ethylidene-1,5-dimethyl-3,3-diphenyl-pyr...

CAS Number

30223-73-5

Product Name

[S-(E)]-2-Ethylidene-1,5-dimethyl-3,3-diphenyl-pyrrolidine (S-EDDP)

IUPAC Name

(2E)-2-ethylidene-1,5-dimethyl-3,3-diphenylpyrrolidine

Molecular Formula

C20H23N

Molecular Weight

277.4 g/mol

InChI

InChI=1S/C20H23N/c1-4-19-20(15-16(2)21(19)3,17-11-7-5-8-12-17)18-13-9-6-10-14-18/h4-14,16H,15H2,1-3H3/b19-4+

InChI Key

AJRJPORIQGYFMT-RMOCHZDMSA-N

SMILES

CC=C1C(CC(N1C)C)(C2=CC=CC=C2)C3=CC=CC=C3

Synonyms

1,5-dimethyl-3,3-diphenyl-2-ethylidenepyrrolidine, 2-Et-1,5-diMe-3,3-DPP, 2-ethylidene-1,5-dimethyl-3,3-diphenylpyrrolidine, 2-ethylidene-1,5-dimethyl-3,3-diphenylpyrrolidine, (+-)-isomer, 2-ethylidene-1,5-dimethyl-3,3-diphenylpyrrolidine, (E)-isomer, 2-ethylidene-1,5-dimethyl-3,3-diphenylpyrrolidine, (Z)-isomer, 2-ethylidene-1,5-dimethyl-3,3-diphenylpyrrolidine, perchlorate, 2-ethylidene-1,5-dimethyl-3,3-diphenylpyrrolidine, perchlorate, (+-)-isomer, EDDP-3,3, EDPP

Canonical SMILES

CC=C1C(CC(N1C)C)(C2=CC=CC=C2)C3=CC=CC=C3

Isomeric SMILES

C/C=C/1\C(CC(N1C)C)(C2=CC=CC=C2)C3=CC=CC=C3

Description

2-Ethylidene-1, 5-dimethyl-3, 3-diphenylpyrrolidine, also known as eddp-3, 3 or 1, 5-dimethyl-3, 3-diphenyl-2-ethylidenepyrrolidine, belongs to the class of organic compounds known as diphenylmethanes. Diphenylmethanes are compounds containing a diphenylmethane moiety, which consists of a methane wherein two hydrogen atoms are replaced by two phenyl groups. 2-Ethylidene-1, 5-dimethyl-3, 3-diphenylpyrrolidine is considered to be a practically insoluble (in water) and relatively neutral molecule. 2-Ethylidene-1, 5-dimethyl-3, 3-diphenylpyrrolidine has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, 2-ethylidene-1, 5-dimethyl-3, 3-diphenylpyrrolidine is primarily located in the membrane (predicted from logP).
2-Ethylidene-1,5-dimethyl-3,3-diphenylpyrrolidine is a diarylmethane.

[S-(E)]-2-Ethylidene-1,5-dimethyl-3,3-diphenyl-pyrrolidine is a chiral compound that belongs to the class of pyrrolidine derivatives. It is structurally characterized by the presence of a pyrrolidine ring with two ethylidene and two methyl substituents, alongside two phenyl groups. The compound has a molecular formula of C20_{20}H23_{23}N and an average molecular weight of approximately 277.411 g/mol . This compound is notable for being a primary metabolite of methadone, which is used in pain management and as part of drug addiction detoxification programs .

The chemical behavior of [S-(E)]-2-Ethylidene-1,5-dimethyl-3,3-diphenyl-pyrrolidine can be explored through its reactions with various reagents. The compound can undergo:

  • Hydrogenation: This reaction can lead to the saturation of the double bond in the ethylidene moiety.
  • Oxidation: The nitrogen atom may participate in oxidation reactions, potentially forming N-oxides.
  • Alkylation: The nitrogen can act as a nucleophile, allowing for alkylation reactions with suitable electrophiles.

These reactions are significant for understanding its metabolic pathways and potential interactions with other drugs .

The biological activity of [S-(E)]-2-Ethylidene-1,5-dimethyl-3,3-diphenyl-pyrrolidine primarily revolves around its role as a metabolite of methadone. It exhibits pharmacological properties similar to those of methadone but with distinct potency and efficacy profiles. Research indicates that this compound interacts with opioid receptors, contributing to analgesic effects. Additionally, studies have shown that it may exhibit varying levels of activity in different biological systems, which necessitates further investigation into its pharmacodynamics and pharmacokinetics .

The synthesis of [S-(E)]-2-Ethylidene-1,5-dimethyl-3,3-diphenyl-pyrrolidine can be achieved through several synthetic routes:

  • Starting from Methadone: The compound can be derived from methadone through specific metabolic processes or chemical modifications.
  • Multi-step Synthesis: A laboratory synthesis may involve the formation of the pyrrolidine ring followed by the introduction of ethylidene and phenyl groups through alkylation and substitution reactions.
  • Chiral Resolution: Given its chiral nature, methods such as chiral chromatography or enzymatic resolution may be employed to isolate the desired enantiomer from racemic mixtures .

[S-(E)]-2-Ethylidene-1,5-dimethyl-3,3-diphenyl-pyrrolidine finds applications primarily in:

  • Pharmacology: As a metabolite of methadone, it is studied for its role in pain management and opioid addiction treatments.
  • Toxicology: It is important for drug testing protocols, particularly in distinguishing between methadone and its metabolites in biological samples .

Interaction studies involving [S-(E)]-2-Ethylidene-1,5-dimethyl-3,3-diphenyl-pyrrolidine focus on its pharmacokinetic properties and how it interacts with various receptors:

  • Opioid Receptors: Its interaction with mu-opioid receptors has been a significant area of study due to implications for pain relief and addiction treatment.
  • Drug Metabolism: Understanding how this compound interacts with cytochrome P450 enzymes can provide insights into its metabolic pathways and potential drug-drug interactions .

Several compounds share structural similarities with [S-(E)]-2-Ethylidene-1,5-dimethyl-3,3-diphenyl-pyrrolidine. Below are some notable examples:

Compound NameStructure FeaturesUnique Aspects
2-Ethylidene-1,5-dimethyl-3,3-diphenylpyrrolidineSimilar core structureDirectly related as a parent compound
2-Ethyl-5-methyl-3,3-diphenylpyrrolineContains a methyl groupVarying degrees of biological activity
MethadoneContains a similar backboneUsed primarily for pain management and addiction
1-Pyrrolininium derivativesVarying substituents on the pyrrolidine ringDifferent pharmacological profiles

These compounds highlight the unique structural characteristics of [S-(E)]-2-Ethylidene-1,5-dimethyl-3,3-diphenyl-pyrrolidine while also emphasizing its distinct biological activities compared to others within the same class .

XLogP3

5.2

Hydrogen Bond Acceptor Count

1

Exact Mass

277.183049738 g/mol

Monoisotopic Mass

277.183049738 g/mol

Heavy Atom Count

21

UNII

Z3LC48U94I

Wikipedia

2-Ethylidene-1,5-dimethyl-3,3-diphenylpyrrolidine

Dates

Modify: 2024-02-18

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